N~2~-Propylpyridine-2,5-diamine
Description
N2-propyl-2,5-pyridinediamine is a chemical compound with the molecular formula C8H13N3. It is a derivative of pyridine, a basic heterocyclic organic compound.
Properties
CAS No. |
52025-40-8 |
|---|---|
Molecular Formula |
C8H13N3 |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-N-propylpyridine-2,5-diamine |
InChI |
InChI=1S/C8H13N3/c1-2-5-10-8-4-3-7(9)6-11-8/h3-4,6H,2,5,9H2,1H3,(H,10,11) |
InChI Key |
YTZJHEGRZSRVDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC=C(C=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-propyl-2,5-pyridinediamine typically involves the reaction of 2,5-diaminopyridine with propyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of N2-propyl-2,5-pyridinediamine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The production is often carried out in cGMP (current Good Manufacturing Practice) facilities to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N2-propyl-2,5-pyridinediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the propyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional functional groups, while substitution reactions can produce a variety of alkyl or aryl-substituted pyridines .
Scientific Research Applications
N2-propyl-2,5-pyridinediamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-propyl-2,5-pyridinediamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, influencing their activity and leading to a range of biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N2,N2-Dipropyl-2,5-pyridinediamine
- 2,5-Diaminopyridine
- N2-ethyl-2,5-pyridinediamine
Uniqueness
N2-propyl-2,5-pyridinediamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Biological Activity
N~2~-Propylpyridine-2,5-diamine is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
This compound is synthesized through the nucleophilic substitution reaction of 2,5-diaminopyridine with propyl halides, typically in the presence of bases like sodium hydroxide or potassium carbonate. The reaction conditions are carefully controlled to ensure high purity and yield. The compound's molecular formula is CHN, with a molecular weight of approximately 165.22 g/mol.
Chemical Reactions
The compound undergoes various chemical reactions:
- Oxidation : Can be oxidized to form N-oxides using agents like hydrogen peroxide.
- Reduction : Can be reduced to more saturated derivatives using lithium aluminum hydride.
- Substitution : Electrophilic and nucleophilic substitutions can introduce different functional groups onto the pyridine ring.
Antimicrobial Properties
Research indicates that this compound exhibits moderate antimicrobial activity against various pathogens. Studies have shown effectiveness against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as some fungal strains . The compound's mechanism likely involves interaction with bacterial cell membranes or inhibition of essential enzymes.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies suggest it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways. Its ability to interact with metal ions enhances its potential as a therapeutic agent in cancer treatment.
This compound's biological activity is attributed to its ability to bind to specific molecular targets, such as enzymes and receptors involved in cellular signaling pathways. This binding can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity critical for bacterial survival or cancer cell proliferation.
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against a panel of bacteria and fungi. Results indicated that it exhibited significant inhibitory effects on E. coli and Candida albicans, suggesting its potential as a broad-spectrum antimicrobial agent .
- Anticancer Activity : In another case study focusing on human cancer cell lines, this compound demonstrated cytotoxic effects at micromolar concentrations. The study highlighted its role in inducing apoptosis through oxidative stress pathways, marking it as a candidate for further development in cancer therapeutics .
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| This compound | Moderate | Yes | Specific propyl substitution |
| N~2,N~2-Dipropyl-2,5-pyridinediamine | High | Moderate | Greater lipophilicity |
| 4-Propylpyridine-2,3-diamine | Moderate | Yes | Different substitution pattern |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
